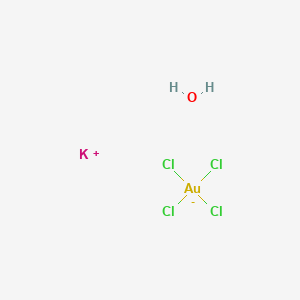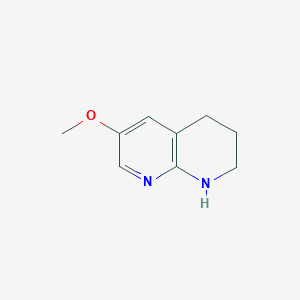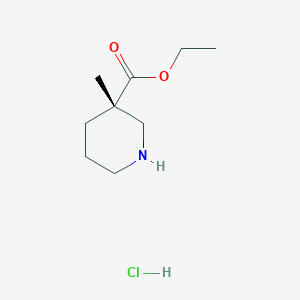
Potassium tetrachloroaurate(III) hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium tetrachloroaurate(III) hydrate is used as a raw material for the preparation of gold (III) dithiolate complexes . These complexes find application in luminescence studies, photosensitizers, and photocatalysts . Additionally, it is used for the gold electroplating process .
Synthesis Analysis
Potassium tetrachloroaurate(III) hydrate is used as primary and secondary intermediates . It is a key raw material for the synthesis of new gold (III) dithiolate complexes .Molecular Structure Analysis
The molecular formula of Potassium tetrachloroaurate(III) hydrate is AuCl4K . The InChI Key is IKHCGJWURGSQRT-UHFFFAOYSA-J . The SMILES representation is [K+].Cl [Au+3] (Cl) (Cl)Cl .Chemical Reactions Analysis
Potassium tetrachloroaurate(III) hydrate is used as a raw material for the preparation of gold (III) dithiolate complexes . These complexes find application in luminescence studies, photosensitizers, and photocatalysts .Physical And Chemical Properties Analysis
Potassium tetrachloroaurate(III) hydrate appears as a yellow to orange powder . It is soluble in water and ethanol . The elemental analysis shows that it contains Gold, Au: 50.33-52.12% .Applications De Recherche Scientifique
Synthesis of Gold(III) Dithiolate Complexes
This compound serves as a key raw material for synthesizing new gold(III) dithiolate complexes. These complexes are studied for their luminescent properties, which can be useful in various fields such as bioimaging and sensor technology .
Photosensitizers and Photocatalysts
Potassium tetrachloroaurate(III) hydrate is used in the development of photosensitizers or photocatalysts. These materials have potential applications in solar energy conversion and photocatalytic processes, including water splitting and organic synthesis .
Gold Electroplating
The compound is utilized in the gold electroplating process, which involves depositing a thin layer of gold onto the surface of another metal by chemical or electrochemical plating .
Unfortunately, the search results did not provide a wider range of unique applications beyond these three. However, these applications demonstrate the compound’s importance in advancing research in materials science and chemistry.
For further detailed analysis on additional unique applications, more specific searches or access to specialized databases may be required.
Thermo Fisher Scientific - Potassium tetrachloroaurate(III) hydrate Thermo Fisher Scientific - Tétrachloroaurate de potassium (III) Thermo Fisher Scientific Chemicals Thermo Fisher Scientific - Potassium tetrachloroaurate (III) hydrate
Mécanisme D'action
Target of Action
Potassium Tetrachloroaurate(III) Hydrate, also known as potassium tetrachlorogold(1-) hydrate, is primarily used as a raw material for the preparation of gold (III) dithiolate complexes . These complexes are the primary targets of Potassium Tetrachloroaurate(III) Hydrate and play a crucial role in various applications such as luminescence studies, photosensitizers, and photocatalysts .
Mode of Action
The interaction of Potassium Tetrachloroaurate(III) Hydrate with its targets involves the formation of gold (III) dithiolate complexes . The resulting changes include the enhancement of luminescence properties and the ability to act as photosensitizers or photocatalysts .
Biochemical Pathways
The biochemical pathways affected by Potassium Tetrachloroaurate(III) Hydrate are primarily related to luminescence and photocatalysis . The downstream effects of these pathways can influence various processes, including light emission in luminescence studies and the acceleration of photochemical reactions in photocatalysis .
Pharmacokinetics
It is known that the compound is soluble in water and ethanol , which could potentially influence its absorption and distribution in a biological system.
Result of Action
The molecular and cellular effects of Potassium Tetrachloroaurate(III) Hydrate’s action primarily involve the enhancement of luminescence properties and the acceleration of photochemical reactions . These effects are a result of the compound’s interaction with gold (III) dithiolate complexes .
Action Environment
The action, efficacy, and stability of Potassium Tetrachloroaurate(III) Hydrate can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry place in a well-sealed container, away from oxidizing agents . This helps to maintain the stability of the compound and ensures its effective action when used in applications such as the preparation of gold (III) dithiolate complexes .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
potassium;tetrachlorogold(1-);hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.4ClH.K.H2O/h;4*1H;;1H2/q+3;;;;;+1;/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVPYGKVUIFYCE-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Au-](Cl)(Cl)Cl.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuCl4H2KO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium tetrachloroaurate(III) hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434468.png)
![3-Methyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1434469.png)

![Methyl 5-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1434472.png)

![N-isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1434475.png)
![5-Methyl-3-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1434479.png)
![5-(Tert-butoxycarbonyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1434480.png)
![methyl 2-acetamido-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1434481.png)

![Ethyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B1434486.png)
![Dispiro[3.1.3(6).1(4)]decan-2-ylmethanol](/img/structure/B1434487.png)

![5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid ethyl ester dihydrochloride](/img/structure/B1434489.png)